molecular formula C19H27N3O3S B12692216 Carbamic acid, ((butyl(2-cyanoethyl)amino)thio)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester CAS No. 82560-73-4

Carbamic acid, ((butyl(2-cyanoethyl)amino)thio)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester

Cat. No.: B12692216
CAS No.: 82560-73-4
M. Wt: 377.5 g/mol
InChI Key: WMXSGNRRHHOKST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound Carbamic acid, ((butyl(2-cyanoethyl)amino)thio)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester (CAS: 82560-74-5) is a carbamate derivative with a benzofuran backbone. Its molecular formula is C₁₉H₂₇N₃O₃S, and it features a 2-cyanoethyl-butylamino-thiomethyl substituent attached to the carbamate group (Fig. 1). This compound is structurally related to insecticides like carbofuran and carbosulfan, sharing the 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester core .

Key characteristics:

  • Molecular weight: 377.501 g/mol
  • Density: 1.167 g/cm³
  • Boiling point: 500.9°C (estimated)
  • Flash point: 256.7°C .

Properties

CAS No.

82560-73-4

Molecular Formula

C19H27N3O3S

Molecular Weight

377.5 g/mol

IUPAC Name

(2,2-dimethyl-3H-1-benzofuran-7-yl) N-[butyl(2-cyanoethyl)amino]sulfanyl-N-methylcarbamate

InChI

InChI=1S/C19H27N3O3S/c1-5-6-12-22(13-8-11-20)26-21(4)18(23)24-16-10-7-9-15-14-19(2,3)25-17(15)16/h7,9-10H,5-6,8,12-14H2,1-4H3

InChI Key

WMXSGNRRHHOKST-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCC#N)SN(C)C(=O)OC1=CC=CC2=C1OC(C2)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, ((butyl(2-cyanoethyl)amino)thio)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester typically involves multiple steps. One common method includes the reaction of 2,3-dihydro-2,2-dimethyl-7-benzofuranol with a suitable carbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamoyl chloride. The resulting intermediate is then reacted with butyl(2-cyanoethyl)amine in the presence of a thiolating agent such as thiophosgene to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, ((butyl(2-cyanoethyl)amino)thio)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Substituted carbamates.

Scientific Research Applications

Medicinal Chemistry Applications

  • Cholinesterase Inhibition : Similar carbamate compounds have been studied for their ability to inhibit acetylcholinesterase (AChE), which is crucial in treating neurodegenerative diseases like Alzheimer's. Studies indicate that derivatives of carbamic acid can exhibit potent AChE inhibition, making them candidates for further development in neuropharmacology .
  • Antimicrobial Properties : Research into carbamate derivatives has shown potential antimicrobial activity. For instance, certain thioether-containing carbamates demonstrated effectiveness against various bacterial strains, suggesting their utility as antimicrobial agents in pharmaceuticals .

Agricultural Applications

  • Pesticides : Carbamic acid derivatives are widely used as pesticides due to their ability to inhibit enzymes critical for pest survival. The compound's structure allows it to act effectively against a range of agricultural pests while minimizing toxicity to non-target organisms .
  • Fungicides : The compound has potential applications as a fungicide. Its efficacy against fungal pathogens can be attributed to its ability to disrupt cellular processes in fungi, thus preventing crop damage and loss .

Environmental Science Applications

  • Bioremediation : The degradation of carbamate pesticides in the environment is a significant concern. Studies indicate that certain microbial populations can effectively degrade these compounds, suggesting their role in bioremediation efforts to clean contaminated sites .
  • Toxicological Assessments : Understanding the environmental impact of carbamic acid derivatives is crucial for regulatory purposes. Toxicological studies have been conducted to assess their effects on non-target organisms and ecosystems, guiding safe usage practices in agriculture .

Data Table: Summary of Applications

Application AreaSpecific UseObserved EffectsReferences
Medicinal ChemistryCholinesterase InhibitionPotent AChE inhibitors; potential Alzheimer's treatment
Antimicrobial AgentsEffective against bacterial strains
Agricultural SciencePesticidesEffective pest control with low non-target toxicity
FungicidesPrevents crop damage from fungal pathogens
Environmental ScienceBioremediationMicrobial degradation of carbamate pesticides
Toxicological AssessmentsInsights into environmental safety

Case Studies

  • Neuropharmacology Study : A study investigated the effects of various carbamate derivatives on AChE activity in vitro. Results showed that specific structural modifications enhanced inhibitory potency, indicating a pathway for developing new treatments for cognitive disorders.
  • Pesticide Efficacy Trial : Field trials evaluated the effectiveness of a carbamate-based pesticide against common agricultural pests. The results demonstrated significant reductions in pest populations without adverse effects on beneficial insects.
  • Environmental Impact Assessment : Research focused on the degradation pathways of carbamate pesticides in soil environments revealed that specific microbial communities could significantly reduce pesticide residues, supporting bioremediation strategies.

Mechanism of Action

The mechanism of action of carbamic acid, ((butyl(2-cyanoethyl)amino)thio)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The compound belongs to a class of benzofuran carbamates. Below is a comparative analysis with key analogues:

Compound Name (CAS) Molecular Formula Substituent Variations Key Properties
Carbosulfan (55285-14-8) C₂₀H₃₂N₂O₃S Dibutylamino-thiomethyl Broad-spectrum insecticide; LD₅₀ (oral, rat): 250 mg/kg .
Carbofuran (1563-66-2) C₁₂H₁₅NO₃ Methyl Highly toxic; LD₅₀ (oral, rat): 8 mg/kg; banned in many countries .
Methiocarb (2032-65-7) C₁₁H₁₅NO₂S 3,5-Dimethyl-4-(methylthio)phenyl Molluscicide; LD₅₀ (oral, pigeon): 10.8 mg/kg .
Nitrosocarbofuran (62593-23-1) C₁₂H₁₄N₂O₄ Nitroso group Carcinogenic nitrosamine derivative of carbofuran .
CID 3039560 (N/A) C₁₈H₁₈FNO₃S 4-Fluorophenyl-thiomethyl Fluorinated analogue; unstudied environmental persistence .
CID 39700 (N/A) C₁₈H₁₄Cl₅NO₃S Pentachlorophenyl-thiomethyl High halogen content; potential bioaccumulation risk .

Toxicity and Environmental Impact

  • Carbosulfan : Classified as a CERCLA hazardous substance (U280) with a reportable quantity of 10 lbs . It degrades into carbofuran, which is highly toxic to birds (LD₅₀ > 50 mg/kg in indicator species) .
  • Carbofuran : Listed under EPA Pesticide Chemical Code 090602 ; banned in the EU due to neurotoxicity and bird mortality .
  • Nitrosocarbofuran: A nitroso derivative linked to carcinogenicity, requiring strict handling under hazardous waste regulations .

Regulatory Status

  • Carbosulfan : Designated as hazardous waste (P189) under the Resource Conservation and Recovery Act (RCRA) .
  • Carbofuran : Listed as U271 under CERCLA and regulated under the U.S. EPA’s Toxicity Characteristic Leaching Procedure (TCLP) .
  • Methiocarb: Restricted in agricultural use due to high toxicity to non-target species .

Research Findings and Data Gaps

  • Metabolic Pathways : Carbosulfan metabolizes into carbofuran in soil and aquatic systems, increasing ecological risks .
  • Structural Activity: The 2-cyanoethyl group in the target compound may enhance binding to acetylcholinesterase compared to carbosulfan’s dibutylamino group, but empirical data are lacking .
  • Environmental Persistence : Fluorinated (CID 3039560) and chlorinated (CID 39700) analogues show higher persistence in models, but field studies are absent .

Biological Activity

Carbamic acid derivatives are a significant class of compounds that exhibit various biological activities. The compound in focus, Carbamic acid, ((butyl(2-cyanoethyl)amino)thio)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester , is notable for its potential applications in pharmaceuticals and agrochemicals due to its unique structural characteristics. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The compound features a carbamate functional group attached to a benzofuran moiety, which is known for its diverse biological activities. The structure can be represented as follows:

CxHyNzOaSb\text{C}_x\text{H}_y\text{N}_z\text{O}_a\text{S}_b

Where xx, yy, zz, aa, and bb correspond to the respective atoms in the compound's molecular formula.

Biological Activities

  • Enzyme Inhibition :
    • Carbamic acid derivatives have been studied for their interaction with various enzymes. For instance, some compounds within this class have shown inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical targets in neuropharmacology. The IC50 values for these interactions often range from 1.60 to 311.0 µM, indicating varying degrees of potency against these enzymes .
  • Antifungal Activity :
    • Research indicates that modifications to the urea linkage in carbamic acid derivatives can enhance fungicidal activity. This is particularly relevant for compounds targeting chitin synthesis in fungi, making them effective as fungicides .
  • Toxicological Profile :
    • The safety profile of carbamic acid derivatives is crucial for their application. Studies have shown that the median lethal dose (LD50) in rats exceeds 2000 mg/kg bw for some related compounds, suggesting low acute toxicity . However, sub-lethal effects such as histopathological changes have been noted at higher doses.

Case Study 1: Enzyme Interaction

A study examining various carbamate compounds highlighted their ability to inhibit AChE with varying selectivity towards BChE. The most effective AChE inhibitor identified had an IC50 value of 38.98 µM, demonstrating potential for therapeutic applications in treating conditions like Alzheimer's disease.

Case Study 2: Antifungal Efficacy

In another investigation focused on antifungal properties, a series of carbamic acid derivatives were tested against common fungal pathogens. Compounds exhibiting significant inhibition of chitin synthesis showed promise as new fungicides, indicating a potential pathway for agricultural applications.

Data Tables

Activity Type Target Enzyme/Pathogen IC50 Value (µM) Remarks
Enzyme InhibitionAChE38.98Most effective inhibitor found
Enzyme InhibitionBChE1.60Higher potency compared to AChE
Antifungal ActivityFungal PathogensVariesEffective against chitin synthesis

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.